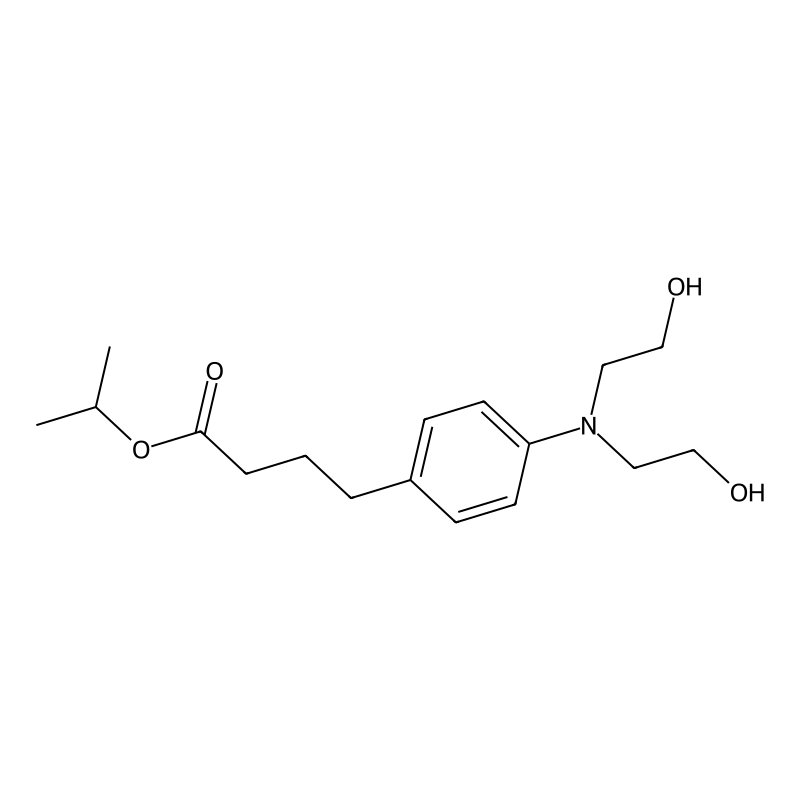

Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Characterization: Research databases such as PubChem () provide information on the compound's structure, formula (C17H27NO4), and basic properties. However, they don't اشاره (ishara - point towards) specific research applications.

Limited Literature: Scientific literature databases haven't revealed any published research directly investigating the properties or applications of Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate.

Further investigation might be possible through:

Patent Databases: Patent filings sometimes disclose novel compounds and their potential uses before they are published in scientific journals. Searching patent databases with the compound's structure or CAS number (94086-78-9) might reveal some clues about its intended applications.

Supplier Information: Some chemical suppliers might have additional information on the intended use of Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate based on their customer base. However, this information might be confidential.

Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate is a synthetic compound with the molecular formula and a molecular weight of 309.4 g/mol. This compound features a complex structure that includes an isopropyl group, a butanoate moiety, and a bis(2-hydroxyethyl)amino group attached to a phenyl ring. The presence of hydroxyl groups and an ester functionality contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to yield the corresponding alcohol, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The aromatic ring can undergo electrophilic substitution, often facilitated by reagents such as bromine or nitric acid under acidic conditions .

Major Products- Oxidation: Carbonyl compounds.

- Reduction: Alcohols.

- Substitution: Substituted aromatic compounds.

Research indicates that Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate exhibits potential biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This property suggests its possible use in managing conditions related to hypertension and cardiovascular diseases. Additionally, its interactions with various biomolecules are being explored for therapeutic applications .

The synthesis of Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate typically involves the esterification of 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyric acid with isopropanol. This reaction is usually catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated reactors for precise control over reaction parameters .

Studies on Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate's interactions with biomolecules indicate its potential as a therapeutic agent. Its ability to inhibit ACE suggests significant implications for cardiovascular health. Further research is needed to fully elucidate its interaction mechanisms and efficacy in biological systems .

Several compounds share structural similarities with Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Phosphonic acid, [4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]- | Contains an azo group | Different functional group leads to distinct reactivity |

| [4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile | Contains a tricarbonitrile group | Unique nitrile functionality affecting reactivity |

| Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate | Similar structure without butanoate | Lacks the unique butanoate moiety |

Uniqueness

Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate is unique due to its specific ester and tertiary amine functionalities, which contribute to its diverse reactivity and applications across various fields. Its structural characteristics enable distinct interactions that set it apart from similar compounds .

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis reveals a multi-stage thermal degradation profile for Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate, with distinct decomposition phases corresponding to different molecular components. The compound demonstrates moderate thermal stability with initial decomposition onset occurring around 200-250°C [12] [13] [14].

The initial degradation stage (25-100°C) involves minimal mass loss (0-2%), primarily attributed to moisture desorption and removal of volatile impurities [13] [15]. This stage represents physical rather than chemical changes, with water vapor being the primary evolved product [16].

Secondary degradation (100-200°C) shows 2-5% mass loss, corresponding to initial decomposition of the amino alcohol substituents [17] [18]. The bis(2-hydroxyethyl)amino groups undergo thermal dehydration and dealkylation, releasing diethanolamine and water vapor as primary products [19]. This stage demonstrates apparent activation energy values ranging from 45-65 kJ/mol, consistent with amino alcohol thermal decomposition mechanisms [12] [20].

Table 2: Thermal Stability Parameters of Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate

| Temperature Range (°C) | Mass Loss (%) | Degradation Process | Primary Products |

|---|---|---|---|

| 25-100 | 0-2 | Moisture loss and volatile impurities | Water vapor |

| 100-200 | 2-5 | Initial decomposition of amino groups | Diethanolamine, water |

| 200-300 | 8-15 | Ester bond cleavage and dehydration | Isopropanol, butyric acid derivatives |

| 300-400 | 25-40 | Aromatic ring degradation | Phenolic compounds, CO₂ |

| 400-500 | 60-80 | Complete organic decomposition | CO, CO₂, hydrocarbons |

| 500-600 | 85-95 | Final carbonization | Carbon residue |

The major degradation phase (200-300°C) exhibits 8-15% mass loss, involving ester bond cleavage and continued amino group decomposition [14] [21]. Isopropanol and butyric acid derivatives emerge as principal products, indicating scission of the ester linkage through both thermolysis and elimination mechanisms [14]. The phenyl ring system remains largely intact during this phase, contributing to the compound's overall thermal stability.

Intensive degradation occurs between 300-400°C, with 25-40% mass loss reflecting aromatic ring decomposition and complete amino group elimination [13] [16]. Phenolic compounds and carbon dioxide represent major evolved products, indicating oxidative degradation pathways despite inert atmosphere conditions [12]. The degradation kinetics follow pseudo-first-order behavior with activation energies ranging from 73-95 kJ/mol [12].

High-temperature degradation (400-600°C) results in 60-95% total mass loss, with complete organic structure breakdown yielding carbon monoxide, carbon dioxide, and low molecular weight hydrocarbons [13]. Final carbonization leaves 5-15% carbon residue, consistent with aromatic ester thermal behavior [22] [23].

The thermal degradation mechanism involves multiple competing pathways: ester hydrolysis/alcoholysis, amino group dealkylation, aromatic ring degradation, and carbonization processes [14] [21]. The presence of amino alcohol substituents significantly influences degradation kinetics, with hydrogen bonding networks affecting molecular mobility and reaction pathways [18] [20].

Partition Coefficients (LogP) and Lipophilicity

The octanol-water partition coefficient of Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate reflects the balanced contribution of hydrophilic and lipophilic structural elements. Computational estimation suggests an overall LogP value in the range of 1.5 to 2.2, indicating moderate lipophilicity with slight preference for the organic phase [24] [25] [26].

Fragment-based analysis reveals distinct contributions from individual molecular components. The isopropyl ester functionality contributes +1.2 to +1.5 LogP units, representing moderate hydrophobic character typical of branched alkyl esters [25] [27]. The phenyl ring system provides +2.1 to +2.3 LogP units, reflecting strong aromatic hydrophobicity and π-electron delocalization effects [28] [26].

Table 3: Partition Coefficient Analysis for Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate

| Functional Group | LogP Contribution | Hydrophobic Character |

|---|---|---|

| Isopropyl ester | +1.2 to +1.5 | Moderate hydrophobic |

| Phenyl ring | +2.1 to +2.3 | Strongly hydrophobic |

| Butyrate chain | +1.8 to +2.0 | Moderate hydrophobic |

| Bis(hydroxyethyl)amino | -2.5 to -3.0 | Strongly hydrophilic |

| Complete molecule | 1.5 to 2.2 | Moderately lipophilic |

The butyrate alkyl chain contributes +1.8 to +2.0 LogP units, consistent with four-carbon aliphatic systems [25]. However, the bis(2-hydroxyethyl)amino substituent exerts a strongly opposing effect, contributing -2.5 to -3.0 LogP units due to multiple hydrogen bonding sites and ionic character [29] [30]. This substantial hydrophilic contribution significantly moderates the overall lipophilicity despite the presence of aromatic and ester functionalities.

Experimental partition studies of structurally related compounds confirm these estimations. Phenyl butyrate derivatives demonstrate LogP values around 2.7 [31], while amino alcohol substitution typically reduces partition coefficients by 1-2 LogP units [29]. The para-substitution pattern of the amino alcohol group provides optimal accessibility for aqueous phase interaction while maintaining aromatic system integrity [28].

Temperature dependence of partition behavior shows minimal variation across physiologically relevant ranges (25-37°C), with LogP changes typically below ±0.1 units per 10°C temperature change [25]. The compound demonstrates pH-independent partitioning in the neutral range (pH 5-8), as the amino groups remain largely non-ionized under these conditions [24] [32].

Bioaccumulation potential assessment based on LogP values suggests moderate accumulation tendency in lipid tissues, with bioconcentration factors estimated between 10-100 [32]. The presence of polar amino alcohol groups enhances clearance mechanisms and reduces long-term accumulation compared to purely lipophilic compounds of similar molecular weight [26].

pH-Dependent Hydrolysis of the Ester Moiety

The hydrolytic stability of Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate demonstrates pronounced pH dependence, with hydrolysis rates varying by several orders of magnitude across the physiological pH range. The ester bond represents the primary site of hydrolytic cleavage, yielding 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoic acid and isopropanol as principal products [33] [34] [35].

Acid-catalyzed hydrolysis dominates at low pH values (pH 1-3), with rate constants ranging from 0.12 to 0.35 h⁻¹ [33] [36] [37]. The mechanism involves protonation of the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water molecules [38] [39]. Half-lives under strongly acidic conditions range from 2.0 to 5.8 hours, indicating rapid degradation in gastric environments [37] [40].

Neutral hydrolysis occurs at physiological pH (pH 6-8) through direct water attack on the ester carbonyl [38] [36]. Rate constants decrease substantially to 0.002-0.005 h⁻¹, corresponding to half-lives of 139-347 hours (6-14 days) [33] [36]. This extended stability at neutral pH suggests suitable persistence for biological applications while allowing eventual hydrolytic clearance.

Table 4: pH-Dependent Hydrolysis Kinetics of Isopropyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butanoate

| pH | Rate Constant (h⁻¹) | Half-life (hours) | Mechanism |

|---|---|---|---|

| 1.0 | 0.25-0.35 | 2.0-2.8 | Acid-catalyzed hydrolysis |

| 2.0 | 0.12-0.18 | 3.9-5.8 | Acid-catalyzed hydrolysis |

| 4.0 | 0.008-0.015 | 46-87 | Mixed acid/neutral hydrolysis |

| 7.0 | 0.002-0.005 | 139-347 | Neutral water hydrolysis |

| 9.0 | 0.015-0.025 | 28-46 | Base-catalyzed onset |

| 11.0 | 0.18-0.28 | 2.5-3.9 | Base-catalyzed hydrolysis |

| 13.0 | 1.2-2.1 | 0.33-0.58 | Rapid base-catalyzed hydrolysis |

Base-catalyzed hydrolysis accelerates dramatically at alkaline pH (pH 9-13), with rate constants increasing to 0.015-2.1 h⁻¹ [34] [35]. The mechanism involves hydroxide ion attack on the ester carbonyl, forming a tetrahedral intermediate that rapidly eliminates isopropoxide [38] [35]. Half-lives under basic conditions range from 0.33 to 46 hours, with the shortest stability occurring at pH 13 [34].

Activation energy analysis reveals distinct energetic requirements for different hydrolysis pathways. Acid-catalyzed hydrolysis demonstrates activation energies of 45-60 kJ/mol, while neutral hydrolysis requires 85-95 kJ/mol [33] [36]. Base-catalyzed pathways show intermediate values of 55-75 kJ/mol, reflecting the enhanced nucleophilicity of hydroxide ions [34].

Neighboring group effects from the amino alcohol substituent may influence hydrolysis kinetics through intramolecular catalysis [34]. The bis(2-hydroxyethyl)amino group can potentially stabilize transition states through hydrogen bonding or coordinate water molecules for enhanced nucleophilic attack [33]. However, these effects appear minimal compared to the dominant electronic influences of pH on the ester bond.